molecular formula C13H10FNO B132669 2-Amino-4'-fluorobenzophenone CAS No. 3800-06-4

2-Amino-4'-fluorobenzophenone

Cat. No. B132669
M. Wt: 215.22 g/mol
InChI Key: FFFXIQFESQNINT-UHFFFAOYSA-N
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Patent
US08487105B2

Procedure details

To the solution of 2-amino-4′-fluorobenzophenone (100 g) in methanol (500 ml) added Methyl 3-cyclopropyl-3-oxopropanoate (132 g), sulfuric acid (5 ml) and stirred for 15 minutes at 25° C. Heated the reaction mixture to 65° C. for 22 hrs. Distilled off the methanol completely under reduced pressure. Cooled the reaction mixture to 25° C., added water (500 ml) and stirred for 30 minutes. Cooled the reaction mixture to 0° C. and pH adjusted to 6.0 with sodium carbonate solution. Stirred the reaction mixture for 45 minutes at 25° C. Filtered the cake and washed with water. Spin dry the compound for 60 minutes. To this compound added methanol (150 ml) and stirred for 1 hr at 25° C. Filtered the solid and washed with methanol (50 ml). Dried the obtained solid to get the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1)=O.[CH:17]1([C:20](=O)[CH2:21][C:22]([O:24][CH3:25])=[O:23])[CH2:19][CH2:18]1.S(=O)(=O)(O)O>CO>[CH:17]1([C:20]2[C:21]([C:22]([O:24][CH3:25])=[O:23])=[C:4]([C:6]3[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=3)[C:3]3[C:2](=[CH:16][CH:15]=[CH:14][CH:13]=3)[N:1]=2)[CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=C(C=C2)F)C=CC=C1
Name
Quantity
132 g
Type
reactant
Smiles
C1(CC1)C(CC(=O)OC)=O
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heated the reaction mixture to 65° C. for 22 hrs
Duration
22 h
DISTILLATION
Type
DISTILLATION
Details
Distilled off the methanol completely under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the reaction mixture to 25° C.
ADDITION
Type
ADDITION
Details
added water (500 ml)
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the reaction mixture to 0° C.
STIRRING
Type
STIRRING
Details
Stirred the reaction mixture for 45 minutes at 25° C
Duration
45 min
FILTRATION
Type
FILTRATION
Details
Filtered the cake
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Spin dry the compound for 60 minutes
Duration
60 min
ADDITION
Type
ADDITION
Details
To this compound added methanol (150 ml)
STIRRING
Type
STIRRING
Details
stirred for 1 hr at 25° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtered the solid
WASH
Type
WASH
Details
washed with methanol (50 ml)
CUSTOM
Type
CUSTOM
Details
Dried the obtained solid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CC1)C1=NC2=CC=CC=C2C(=C1C(=O)OC)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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